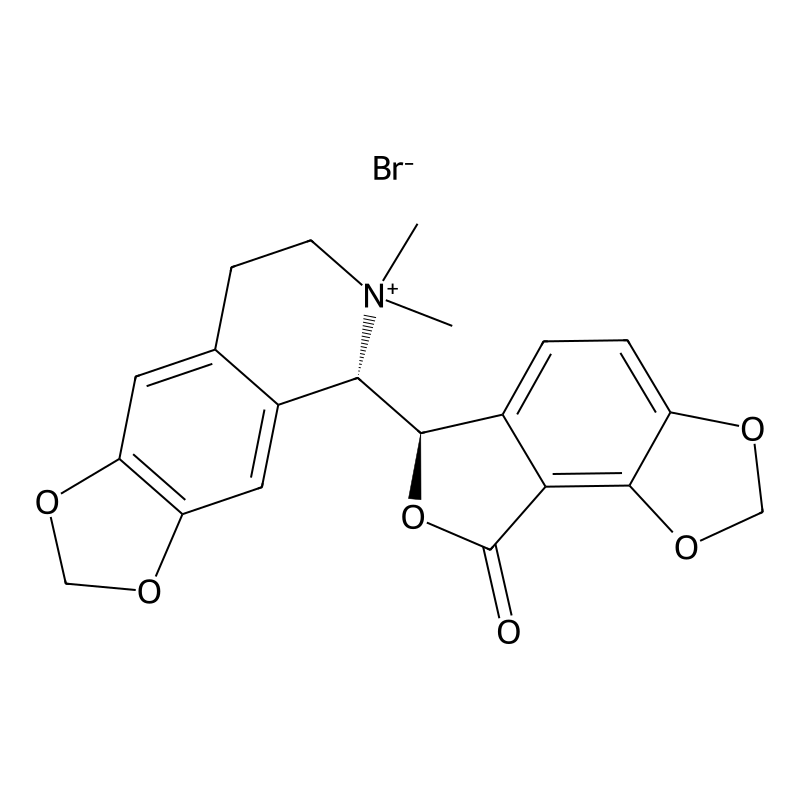

Bicuculline methobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bicuculline methobromide is a quaternary ammonium salt derived from bicuculline, a well-known competitive antagonist of gamma-aminobutyric acid type A receptors. This compound is characterized by its increased stability and water solubility compared to its parent compound, bicuculline. The chemical formula for bicuculline methobromide is C21H20BrNO6, with a molecular weight of approximately 462.3 g/mol . It is primarily utilized in neuropharmacological research due to its ability to selectively inhibit certain neurotransmitter receptors.

Bicuculline methobromide acts as a competitive antagonist at the GABAA receptor [, ]. It binds to the same site on the receptor as GABA, preventing the neurotransmitter from exerting its inhibitory effect. This leads to a decrease in inhibitory signaling in the nervous system.

Studies suggest bicuculline methobromide may also act as a non-competitive antagonist, interfering with the opening of the chloride channel associated with the GABAA receptor [].

Mechanism of Action

Bicuculline methobromide binds competitively to the GABAergic A receptor (GABA<sub>A</sub> receptor), preventing the neurotransmitter GABA (gamma-aminobutyric acid) from binding and exerting its inhibitory effects. GABA is the major inhibitory neurotransmitter in the central nervous system, and its interaction with GABA<sub>A</sub> receptors regulates neuronal activity ().

Studying Neuronal Communication

By blocking GABAergic inhibition, bicuculline methobromide allows researchers to investigate excitatory processes in the nervous system. It is a valuable tool for studying:

Synaptic Plasticity

Researchers use bicuculline methobromide to understand how neurons strengthen or weaken their connections (synapses) in response to activity. Studies have employed bicuculline to investigate long-term potentiation (LTP), a crucial mechanism for learning and memory, by examining changes in neuronal activity in the absence of GABAergic inhibition ().

Network Activity

Bicuculline can be used to induce synchronized neuronal firing patterns, helping researchers understand how different brain regions communicate and generate complex network activity.

Applications in Specific Research Areas

Bicuculline methobromide finds application in various research areas that involve GABAergic signaling:

Pain & Inflammation

Studies have explored the role of GABAergic inhibition in pain pathways. Bicuculline can be used to model hyperexcitability associated with chronic pain states ().

Schizophrenia

Dysfunctional GABAergic signaling is implicated in schizophrenia. Bicuculline can be used to create animal models that exhibit some schizophrenia-like symptoms for researchers to investigate potential therapeutic targets ().

Stress & Anxiety

The role of GABA in stress and anxiety responses is being actively researched. Bicuculline can be a tool to understand how manipulating GABAergic inhibition affects these behaviors ().

Bicuculline methobromide is less prone to hydrolysis than bicuculline, making it more stable under physiological conditions. The conversion of bicuculline to its inactive form, bicucine, occurs more readily at physiological pH levels. In contrast, bicuculline methobromide maintains its integrity better in aqueous solutions . This stability allows for more consistent experimental results when used in biological assays.

Bicuculline methobromide acts as a potent antagonist at the gamma-aminobutyric acid type A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. Its antagonistic action leads to increased neuronal excitability and can induce clonic-tonic convulsions in animal models . Additionally, it has been noted for non-gamma-aminobutyric acid receptor-mediated actions, suggesting broader pharmacological potential .

The synthesis of bicuculline methobromide typically involves the reaction of bicuculline with bromomethane (methyl bromide) under controlled conditions to form the quaternary ammonium salt. The process may include purification steps such as crystallization or chromatography to ensure the compound's purity and stability for research applications .

Bicuculline methobromide is predominantly used in neuroscience research to study the mechanisms of inhibitory neurotransmission. Its ability to block gamma-aminobutyric acid type A receptors makes it valuable for investigating conditions such as epilepsy and anxiety disorders. Furthermore, it can be employed in studies examining the role of glycine receptors due to its effects on glycinergic signaling pathways .

Research indicates that bicuculline methobromide can interact with various receptor systems beyond gamma-aminobutyric acid type A receptors. For instance, studies have shown that it can influence glycine receptor activity, providing insights into the interplay between different inhibitory neurotransmitter systems . These interactions highlight the compound's utility in exploring complex neuropharmacological landscapes.

Bicuculline methobromide shares structural and functional similarities with several other compounds that act on neurotransmitter systems. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bicuculline | Alkaloid | GABA A receptor antagonist | Less stable than bicuculline methobromide; prone to conversion to inactive form |

| Bicuculline methiodide | Quaternary ammonium salt | GABA A receptor antagonist | More stable than bicuculline; does not cross the blood-brain barrier effectively |

| Bicuculline methochloride | Quaternary ammonium salt | GABA A receptor antagonist | Similar stability profile; used in specific experimental contexts |

| Picrotoxin | Natural product | GABA A receptor antagonist | Non-competitive antagonist; derived from plant sources |

| Muscimol | Natural product | GABA A receptor agonist | Potent agonist; derived from Amanita muscaria |

Bicuculline methobromide stands out due to its enhanced stability and solubility compared to traditional bicuculline, making it a preferred choice for laboratory applications where consistent results are critical .

Bicuculline methobromide is synthesized through the quaternization of the parent compound bicuculline, a naturally occurring phthalide-isoquinoline alkaloid originally isolated from plants of the subfamily Fumarioideae [1]. The primary synthetic approach utilizes the Menshutkin reaction, a well-established method for converting tertiary amines into quaternary ammonium salts through alkylation with alkyl halides [2].

The synthesis of bicuculline methobromide specifically involves the reaction of bicuculline free base with methyl bromide under controlled conditions. This reaction proceeds via a nucleophilic substitution mechanism where the tertiary nitrogen atom in bicuculline acts as a nucleophile, attacking the electrophilic carbon of methyl bromide [2]. The reaction follows second-order kinetics characteristic of the SN2 mechanism, with the reaction rate being dependent on both the concentration of bicuculline and methyl bromide [3].

The general reaction can be represented as:

Bicuculline + CH3Br → Bicuculline-N+CH3 Br-

The reaction is typically conducted in polar solvents such as alcohols or acetonitrile, which facilitate the ionization process and stabilize the charged products [2]. Temperature control is crucial, with most syntheses conducted under reflux conditions to ensure complete reaction while avoiding decomposition of the starting material [4].

The conversion of bicuculline to its methobromide salt results in significant improvements in both water solubility and chemical stability. While bicuculline free base has limited water solubility and undergoes rapid degradation at physiological pH with a half-life of approximately 45 minutes at 24°C [5], the methobromide salt demonstrates excellent water solubility of 23.11 mg/mL [6] and remains stable under physiological conditions [7].

Alternative synthesis methods have been explored, including the use of other methylating agents such as dimethyl sulfate, though methyl bromide remains the preferred reagent due to its balanced reactivity and the high purity of the resulting product [8]. The synthesis typically achieves yields greater than 90% when conducted under optimized conditions [9].

Comparative Analysis of Methobromide, Methiodide, and Methochloride Salts

The three primary quaternary salt derivatives of bicuculline demonstrate distinct physicochemical properties that reflect the influence of the counterion on the overall molecular characteristics. A comprehensive comparative analysis reveals significant differences in molecular weight, solubility profiles, and synthetic accessibility [6] [10] [11].

Molecular Weight and Structural Characteristics

The molecular weights of the three salts follow the expected trend based on halide atomic masses: bicuculline methiodide (509.3 g/mol) > bicuculline methobromide (462.3 g/mol) > bicuculline methochloride (417.8 g/mol) [12] [13] [14]. All three compounds share the identical cationic structure with differences solely in the anionic component, maintaining the same molecular formula for the organic cation (C21H20NO6+) while varying in the halide counterion [6] [10] [11].

Solubility Profiles

Significant differences exist in water solubility among the three quaternary salts. Bicuculline methochloride demonstrates the highest water solubility, reaching concentrations up to 100 millimolar [11] [15]. Bicuculline methobromide exhibits moderate solubility at 23.11 mg/mL (approximately 50 millimolar) [6], while bicuculline methiodide shows the lowest water solubility at 10.19 mg/mL (approximately 20 millimolar) [10].

This solubility trend follows the general principle that smaller anions typically confer greater water solubility to ionic compounds. The chloride ion, being the smallest of the three halides, allows for more favorable hydration and dissolution in aqueous media [11] [15].

Synthesis and Reactivity Considerations

The synthetic accessibility of these compounds follows the established reactivity order of alkyl halides in SN2 reactions: methyl iodide > methyl bromide > methyl chloride [2] [16]. Methyl iodide reacts most rapidly with bicuculline, often requiring only mild heating conditions and achieving yields exceeding 95% [4]. Methyl bromide demonstrates moderate reactivity, typically requiring reflux conditions but still achieving high yields above 90% [6]. Methyl chloride exhibits the slowest reaction rate, necessitating extended heating periods and achieving moderate to high yields in the range of 80-90% [11].

Stability Characteristics

All three quaternary salts demonstrate significantly enhanced stability compared to the parent bicuculline compound. The quaternization prevents the lactone ring opening that occurs in bicuculline at physiological pH, effectively eliminating the conversion to the less active bicucine metabolite [7]. The stability profiles show no significant differences among the three salts under normal storage and experimental conditions, with all compounds stable at room temperature [6] [10] [11].

Pharmaceutical and Research Considerations

Despite their chemical similarities, important practical differences exist among these compounds. Bicuculline methochloride offers advantages in terms of solubility and cost-effectiveness, making it suitable for applications requiring high concentrations [11]. Bicuculline methobromide provides a balanced profile of solubility and stability, making it widely used in research applications [6]. Bicuculline methiodide, while having lower solubility, may offer advantages in specific experimental contexts where the iodide counterion properties are beneficial [10].

Stability Profiles Under Physiological and Experimental Conditions

The stability characteristics of bicuculline methobromide under various physiological and experimental conditions represent a critical improvement over the parent compound, with implications for both research applications and potential therapeutic development [7] [5].

pH-Dependent Stability

The most significant advantage of bicuculline methobromide over bicuculline free base lies in its pH stability profile. Bicuculline free base exhibits extreme instability at physiological pH, with a half-life of only 45 minutes at 24°C in 10 millimolar Tris-HCl buffer at pH 7.6 [5]. This instability results from the opening of the lactone ring, converting the active compound to bicucine, a much less pharmacologically active hydroxyacid derivative [7].

In contrast, bicuculline methobromide demonstrates remarkable stability across the physiological pH range (pH 6.8-7.4). The quaternary ammonium structure prevents the lactone ring opening mechanism that causes degradation in the free base form [7]. This stability extends across a broad pH range, with no significant degradation observed under normal experimental conditions [6] [9].

Temperature Stability

Bicuculline methobromide exhibits excellent thermal stability under standard laboratory and storage conditions. The compound remains stable at room temperature for extended periods, eliminating the need for refrigerated storage required for bicuculline free base [6] [9]. This thermal stability facilitates easier handling and storage protocols in research settings.

The improved thermal stability can be attributed to the ionic nature of the quaternary salt, which provides additional stabilization through electrostatic interactions between the cationic and anionic components [17]. The absence of the free nitrogen lone pair eliminates potential degradation pathways available to the tertiary amine form [7].

Aqueous Solution Stability

In aqueous solutions, bicuculline methobromide maintains its integrity significantly longer than the parent compound. While bicuculline free base rapidly converts to bicucine in neutral or basic aqueous solutions, the methobromide salt shows no significant decomposition under similar conditions [7] [5].

The enhanced aqueous stability makes bicuculline methobromide particularly suitable for biological assays and pharmacological studies where extended incubation periods are required. This stability allows for consistent experimental results without the confounding effects of compound degradation [18] [19].

Experimental Condition Tolerance

Bicuculline methobromide demonstrates tolerance to a wide range of experimental conditions commonly encountered in neuropharmacological research. The compound maintains stability in the presence of physiological concentrations of ions, organic solvents at low concentrations (such as 2% dimethyl sulfoxide), and under the ionic strength conditions typical of biological buffers [20].

However, careful consideration must be given to specific experimental parameters. Studies have shown that bicuculline quaternary salts, while stable chemically, may exhibit additional pharmacological effects beyond gamma-aminobutyric acid type A receptor antagonism, including interactions with calcium-activated potassium channels [18]. These secondary effects underscore the importance of proper controls in experimental design.

Storage and Handling Recommendations

Based on stability studies, bicuculline methobromide can be stored at room temperature under normal laboratory conditions [6] [9]. The compound should be protected from excessive moisture and light, though it does not require the stringent storage conditions necessary for bicuculline free base [21]. Stock solutions can be prepared in water or appropriate buffers and stored for reasonable periods without significant degradation [6].

Competitive Antagonism at Gamma-Aminobutyric Acid Type A Receptors: Mechanism of Action

Bicuculline methobromide functions as a competitive antagonist at gamma-aminobutyric acid type A receptors through a sophisticated mechanism involving both orthosteric site binding and allosteric modulation [1] [2]. The compound acts by competitively inhibiting gamma-aminobutyric acid binding to these receptors, while gamma-aminobutyric acid reciprocally inhibits bicuculline binding, establishing the classical competitive relationship [1].

Binding Affinity and Receptor Specificity

The binding characteristics of bicuculline methobromide demonstrate significant selectivity for high-affinity gamma-aminobutyric acid type A receptor sites. In cerebral cortical membranes, the compound exhibits a Ki value of 5.0 μM for high-affinity sites compared to 115.0 μM for low-affinity sites, representing a 23-fold selectivity difference [3]. This preferential binding to high-affinity sites correlates with physiologically relevant postsynaptic gamma-aminobutyric acid receptors [3] [4].

Single-channel studies have revealed that bicuculline methobromide reduces gamma-aminobutyric acid-activated conductance by simultaneously decreasing both channel open times and opening frequency [1]. The mechanism involves binding at the orthosteric site while interacting with additional receptor regions, resulting in stabilization of the receptor in a closed state [1]. Given that bicuculline is approximately three times the molecular size of gamma-aminobutyric acid, it can reach binding sites inaccessible to the natural ligand, enabling these additional interactions [1].

Structure-Activity Relationships

The molecular pharmacophore of bicuculline methobromide comprises several essential structural elements for antagonist activity [1] [5]. The cationic nitrogen and lactone/ester functionality are critical for orthosteric site interaction, while the two aromatic rings with methylenedioxy groups contribute to additional binding site interactions [1]. Molecular modeling studies have identified three clearly defined atoms serving as attachment points at the gamma-aminobutyric acid type A receptor site, with an additional negatively charged atom providing extra attachment that may block the nearby chloride ion channel [5].

Allosteric Modulation of Ion Channel Gating Dynamics

Bicuculline methobromide demonstrates dual mechanisms of action, functioning not only as a competitive antagonist but also as a negative allosteric modulator of gamma-aminobutyric acid type A receptor channel gating [2] [6]. This allosteric activity becomes particularly evident when examining the compound's effects on receptor responses to anesthetic agents.

Channel Gating Modulation

Studies using alphaxalone (anesthetic steroid) and pentobarbital (anesthetic barbiturate) have revealed that bicuculline methobromide reduces currents elicited by these agents from wild-type gamma-aminobutyric acid type A receptors, despite these compounds binding to sites distinct from the gamma-aminobutyric acid recognition site [2] [6]. Importantly, the compound produces only partial blockade of steroid and barbiturate responses, indicating that it does not compete for binding at these alternative sites [2].

The allosteric mechanism is further supported by observations with mutated receptors. At receptors containing alpha 1 beta 2 (Y157S) gamma 2L subunits, bicuculline methobromide exhibits weak agonist activity and actually potentiates responses to alphaxalone [2] [6]. These findings demonstrate that the compound can produce allosteric conformational changes in gamma-aminobutyric acid type A receptors, particularly those with altered subunit compositions [2].

Ion Channel Kinetic Properties

Single-channel recordings reveal that bicuculline methobromide does not significantly alter single channel conductance but profoundly affects channel kinetics [1] [7]. The compound produces a dose-dependent decrease in mean open time while increasing channel opening frequency [8]. This results in the introduction of a new closed time component (τB = 14.0 ± 3.5 milliseconds) in closed time distributions, which remains independent of bicuculline concentration [8].

The kinetic effects demonstrate minimal voltage dependence, distinguishing the mechanism from classical voltage-dependent channel blockers [8]. The Hill coefficients for inhibition range from 0.77 to 1.01, indicating that channel blockade results from single antagonist molecule binding [2] [6].

Selectivity Profiling Across Gamma-Aminobutyric Acid Receptor Subtypes

Bicuculline methobromide exhibits distinct selectivity patterns across different gamma-aminobutyric acid type A receptor subtypes, with sensitivity varying significantly based on subunit composition [9] [10]. This selectivity profile provides crucial insights into receptor structure-function relationships and subtype-specific pharmacology.

Alpha Subunit-Dependent Selectivity

Receptors containing different alpha subunits demonstrate varying sensitivity to bicuculline methobromide. Alpha 6-containing receptors show reduced sensitivity compared to other alpha subunit variants [1] [9]. Conversely, alpha 2 beta 1 gamma 3 and alpha 6 beta 1 gamma 2S receptors exhibit exceptionally high sensitivity, requiring 30-fold lower concentrations of bicuculline compared to SR 95531 to achieve similar levels of antagonism [9] [10].

Beta and Gamma Subunit Influences

The beta subunit composition significantly affects bicuculline sensitivity. Beta 3-containing receptors generally show lower sensitivity than corresponding beta 1 or beta 2-containing receptors [9] [10]. However, specific combinations such as alpha 3 beta 3 gamma 2S/3 and alpha 5 beta 3 gamma 2S/3 demonstrate high 35S-TBPS recognition, indicating effective receptor functionality despite altered antagonist sensitivity [9].

Gamma 3-containing receptors display enhanced sensitivity to bicuculline methobromide across multiple alpha-beta combinations [9] [10]. This gamma subunit effect contributes to the heterogeneity of receptor responses and suggests distinct pharmacological properties of gamma 3-containing receptor populations [9].

Receptor State Preferences

Kinetic studies reveal that bicuculline methobromide demonstrates preferential binding to specific receptor conformational states [11] [12]. The compound shows higher affinity for rapidly dissociating low-affinity gamma-aminobutyric acid sites compared to slowly dissociating high-affinity sites [12]. This reverse potency relationship between agonists and antagonists supports the existence of agonist-preferring and antagonist-preferring conformational states of gamma-aminobutyric acid receptors [11] [12].

Non-Gamma-Aminobutyric Acid Type A Targets: Calcium-Activated Potassium Channels

Beyond its primary action at gamma-aminobutyric acid type A receptors, bicuculline methobromide demonstrates significant activity at calcium-activated potassium channels, representing an important off-target effect that impacts its utility as a selective pharmacological tool [13] [14] [15].

Small-Conductance Calcium-Activated Potassium Channel Blockade

Bicuculline methobromide potently blocks both apamin-sensitive SK2 and apamin-insensitive SK1 channels when applied to outside-out patches at concentrations commonly employed for slice recordings [13] [15]. The compound exhibits IC50 values in the micromolar range for both channel subtypes, representing concentrations that overlap with those used for gamma-aminobutyric acid type A receptor antagonism [13].

The mechanism of SK channel blockade involves direct channel block rather than interference with calcium signaling pathways [14] [16]. In reticular thalamic neurons, bicuculline methobromide blocks the slow afterhyperpolarization current (IAHP) with an IC50 of approximately 26 μM [14] [16]. This effect persists in tetrodotoxin and is voltage-dependent, with stronger blockade occurring at depolarized potentials [14].

Physiological Consequences

The blockade of calcium-activated potassium channels by bicuculline methobromide produces significant physiological effects that can confound experimental interpretations. In reticular thalamic neurons, SK channel blockade results in enhanced low-threshold calcium spike bursts and prolonged action potential durations [14] [16]. These effects can mask apamin-sensitive slow afterhyperpolarizations that are important determinants of neuronal excitability [13] [15].

Cross-Reactivity with Other Ligand-Gated Channels

Bicuculline methobromide also demonstrates competitive antagonism at other members of the pentameric ligand-gated ion channel superfamily [17] [18]. The compound antagonizes 5-hydroxytryptamine type 3A receptors with an IC50 of 20.12 ± 0.39 μM and alpha 2 glycine receptors with an IC50 of 169.40 ± 1.73 μM [17]. These cross-reactivities result from the compound's ability to adopt distinct orientations enforced by interactions with key residues and plasticity in the binding sites of different receptor types [18].

The promiscuous activity of bicuculline methobromide against multiple pentameric ligand-gated ion channels reflects shared structural features among these receptors and the compound's relatively large molecular size that enables diverse binding interactions [18] [17]. Crystal structure analyses reveal that bicuculline displays similar conformations across different receptor structures but adopts distinct orientations based on specific residue interactions and steric constraints within each binding site [18].

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard